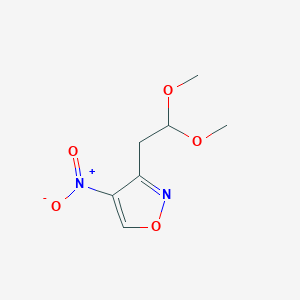![molecular formula C15H22N2O4S B12897865 5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide CAS No. 57734-52-8](/img/structure/B12897865.png)
5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group, a methoxy group, and a pyrrolidin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidin-2-ylmethylamine to yield 2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the benzamide intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine ring may contribute to binding affinity and specificity, while the ethylsulfonyl and methoxy groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: Similar structure with a hydroxy group instead of a methoxy group.
Pyrrolidin-2-one derivatives: Compounds with a similar pyrrolidine ring structure.
Uniqueness
5-(Ethylsulfonyl)-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide is unique due to the specific combination of functional groups that may confer distinct biological activities and chemical reactivity. The presence of the ethylsulfonyl group, in particular, may enhance its solubility and stability compared to similar compounds.
Properties
CAS No. |
57734-52-8 |
|---|---|
Molecular Formula |
C15H22N2O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)12-6-7-14(21-2)13(9-12)15(18)17-10-11-5-4-8-16-11/h6-7,9,11,16H,3-5,8,10H2,1-2H3,(H,17,18) |
InChI Key |
AKEHQWVKDXNZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


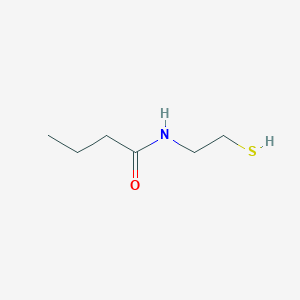
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
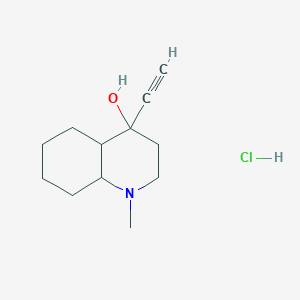

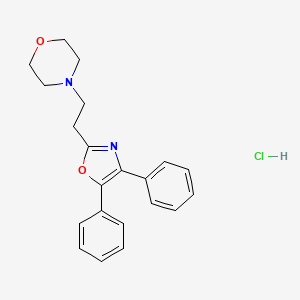
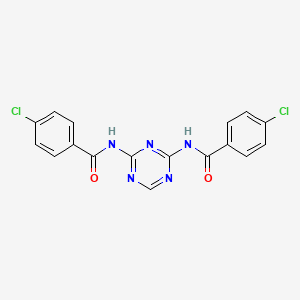
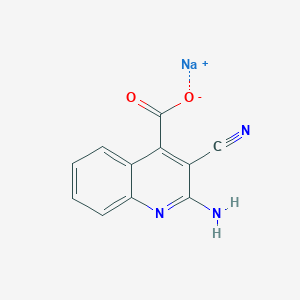
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
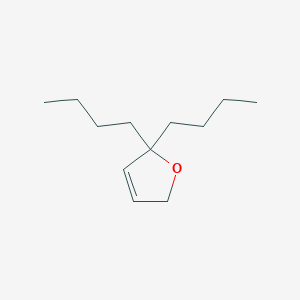
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)

![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
